(S)-(+)-3-Hydroxytetrahydrofuran-d4

Vue d'ensemble

Description

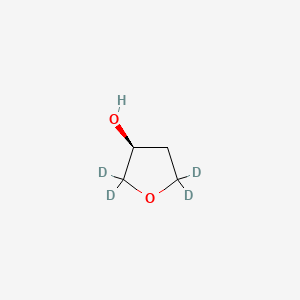

(S)-(+)-3-Hydroxytetrahydrofuran-d4 is a deuterated derivative of (S)-(+)-3-Hydroxytetrahydrofuran, a chiral compound with significant applications in various fields of chemistry and biology. The deuterium atoms in this compound make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques, as they provide distinct signals that help in the elucidation of molecular structures.

Méthodes De Préparation

The preparation of (S)-(+)-3-Hydroxytetrahydrofuran-d4 involves several synthetic routes, including chiral substrate synthesis, chiral catalyst asymmetric synthesis, and enzyme-catalyzed asymmetric synthesis . One common method starts with dimethyl L-malate as the raw material. This compound is first protected by isobutene and then reduced using sodium borohydride (NaBH4) as the reductant. The final product is obtained through deprotection, dehydration, and cyclization under the catalysis of p-toluene sulfonic acid, yielding (S)-(+)-3-Hydroxytetrahydrofuran with a yield of 65% .

Analyse Des Réactions Chimiques

(S)-(+)-3-Hydroxytetrahydrofuran-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

(S)-(+)-3-Hydroxytetrahydrofuran-d4 serves as an important chiral building block in the synthesis of various pharmaceutical compounds. Its applications include:

- Anticancer Drugs : It is utilized in the synthesis of drugs like afatinib, which is used for treating certain types of lung cancer .

- Antiviral Medications : The compound is a precursor for synthesizing AIDS-related drugs such as amprenavir and fosamprenavir, which are crucial for managing HIV infections .

- Hypoglycemic Agents : It plays a role in developing drugs like englizin, which is used to treat diabetes by lowering blood sugar levels .

Agrochemical Applications

In the agrochemical sector, this compound has been shown to enhance the efficacy of herbicides. Its introduction into diphenyl ether herbicides significantly improves their herbicidal activity and selectivity, making it a valuable component in agricultural formulations .

Analytical Chemistry

The unique properties of this compound allow it to be used as a detection reagent in chemiluminescence analysis. The presence of deuterium atoms can influence reaction kinetics and mechanisms, providing insights into chemical reactions and pathways .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

- Antiviral Drug Development : Research has shown that using this compound as an intermediate significantly reduces production costs for antiviral drugs while maintaining efficacy .

- Herbicide Formulation : Studies indicate that formulations containing this compound demonstrate improved selectivity and effectiveness against target weeds compared to traditional formulations .

Mécanisme D'action

The mechanism of action of (S)-(+)-3-Hydroxytetrahydrofuran-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The deuterium atoms in the compound can also affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics .

Comparaison Avec Des Composés Similaires

(S)-(+)-3-Hydroxytetrahydrofuran-d4 is unique due to its deuterium atoms, which distinguish it from other similar compounds like (S)-(+)-3-Hydroxytetrahydrofuran and ®-3-Hydroxytetrahydrofuran. These deuterium atoms provide distinct advantages in analytical techniques, making this compound a valuable tool in research . Similar compounds include ®-3-Hydroxytetrahydrofuran, (S)-3-Hydroxybutyrolactone, and ®-3-Hydroxybutyrolactone .

Activité Biologique

(S)-(+)-3-Hydroxytetrahydrofuran-d4 is a deuterated analog of (S)-(+)-3-hydroxytetrahydrofuran, a compound recognized for its significant role as a pharmaceutical intermediate. This article explores its biological activity, including its applications in drug synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : CHO (for the non-deuterated form)

- Molecular Weight : 88.11 g/mol

- CAS Number : 86087-23-2

- Density : 1.1 g/cm³

- Boiling Point : 181 °C

- Flash Point : 81 °C

Applications in Drug Synthesis

(S)-(+)-3-Hydroxytetrahydrofuran serves as an essential intermediate in the synthesis of various pharmaceutical compounds, including:

- Anticancer Drugs : Used in the synthesis of afatinib, a drug for non-small cell lung cancer.

- Hypoglycemic Agents : Integral in producing englizin, which is used to manage blood sugar levels.

- Antiviral Medications : Employed in the synthesis of enronavir, an anti-AIDS drug.

- Antiarrhythmic Drugs : Contributes to the production of ticardipine.

The chirality of (S)-(+)-3-hydroxytetrahydrofuran enhances its utility in creating chiral drugs, which are essential for achieving desired therapeutic effects with minimized side effects .

Pharmacological Effects

Research indicates that (S)-(+)-3-hydroxytetrahydrofuran exhibits various biological activities:

- Anticancer Activity :

- Herbicidal Activity :

- Pharmacokinetics :

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various metabolites derived from ftorafur. Among them, hydroxylated derivatives showed significant inhibition of HeLa cell proliferation, suggesting that modifications involving (S)-(+)-3-hydroxytetrahydrofuran can yield potent anticancer agents .

Study 2: Herbicidal Enhancement

In agricultural applications, research demonstrated that incorporating (S)-(+)-3-hydroxytetrahydrofuran into herbicide formulations led to improved efficacy against certain weed species. This enhancement was attributed to the compound's structural contributions that increase herbicidal selectivity and potency .

Research Findings Summary Table

Propriétés

IUPAC Name |

(3S)-2,2,5,5-tetradeuteriooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-UGKISTHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@H](C(O1)([2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662028 | |

| Record name | (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217718-57-4 | |

| Record name | (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.